molecular formula C27H27ClN4OS B11669407 N'-[(Z)-(4-Tert-butylphenyl)methylidene]-2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)acetohydrazide

N'-[(Z)-(4-Tert-butylphenyl)methylidene]-2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)acetohydrazide

Cat. No.: B11669407
M. Wt: 491.0 g/mol
InChI Key: OCMXEBPWBDKLKG-MWLSYYOVSA-N
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Description

N’-[(Z)-(4-Tert-butylphenyl)methylidene]-2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, a benzimidazole moiety, and a hydrazide functional group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(4-Tert-butylphenyl)methylidene]-2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)acetohydrazide typically involves a multi-step process:

    Formation of the Benzimidazole Core: The initial step involves the synthesis of the benzimidazole core by reacting o-phenylenediamine with 4-chlorobenzaldehyde under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol reagent to introduce the sulfanyl group.

    Hydrazide Formation: The resulting compound is further reacted with hydrazine hydrate to form the hydrazide derivative.

    Schiff Base Formation: Finally, the hydrazide derivative is condensed with 4-tert-butylbenzaldehyde under reflux conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine (Schiff base) linkage, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N’-[(Z)-(4-Tert-butylphenyl)methylidene]-2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its unique electronic properties can be exploited in the design of organic semiconductors or photovoltaic materials.

    Biological Studies: The compound can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of N’-[(Z)-(4-Tert-butylphenyl)methylidene]-2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)acetohydrazide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can act as a ligand for specific receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(E)-(4-Tert-butylphenyl)methylidene]-2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)acetohydrazide
  • **N’-[(E)-(2-Bromophenyl)methylidene]-2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)acetohydrazide
  • **N’-[(E)-(4-Chlorophenyl)methylidene]-2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)acetohydrazide

Uniqueness

The uniqueness of N’-[(Z)-(4-Tert-butylphenyl)methylidene]-2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)acetohydrazide lies in its specific configuration (Z-isomer) and the presence of the tert-butyl group, which can influence its steric and electronic properties, potentially leading to distinct biological activities and applications.

Properties

Molecular Formula

C27H27ClN4OS

Molecular Weight

491.0 g/mol

IUPAC Name

N-[(Z)-(4-tert-butylphenyl)methylideneamino]-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C27H27ClN4OS/c1-27(2,3)21-12-8-19(9-13-21)16-29-31-25(33)18-34-26-30-23-6-4-5-7-24(23)32(26)17-20-10-14-22(28)15-11-20/h4-16H,17-18H2,1-3H3,(H,31,33)/b29-16-

InChI Key

OCMXEBPWBDKLKG-MWLSYYOVSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N\NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Origin of Product

United States

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